molecular formula C10H10N4S2 B12721316 2,2'-Dithiodimethylenedipyrazine CAS No. 89684-34-4

2,2'-Dithiodimethylenedipyrazine

Cat. No.: B12721316
CAS No.: 89684-34-4
M. Wt: 250.3 g/mol
InChI Key: UCVALZBENNBIBZ-UHFFFAOYSA-N
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Description

2,2'-Dithiodimethylenedipyrazine is a pyrazine-derived heterocyclic compound characterized by a disulfide (–S–S–) linkage bridging two pyrazine moieties. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at the 1,4-positions, known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . The disulfide bond in this compound introduces unique redox reactivity, distinguishing it from other pyrazine derivatives. This structural feature enables participation in dynamic covalent chemistry and biological processes involving thiol-disulfide exchange .

Properties

CAS No.

89684-34-4

Molecular Formula

C10H10N4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-[(pyrazin-2-ylmethyldisulfanyl)methyl]pyrazine

InChI

InChI=1S/C10H10N4S2/c1-3-13-9(5-11-1)7-15-16-8-10-6-12-2-4-14-10/h1-6H,7-8H2

InChI Key

UCVALZBENNBIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CSSCC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dithiodimethylenedipyrazine typically involves the reaction of pyrazine derivatives with sulfur-containing reagents. One common method includes the use of pyrazine-2-thiol, which undergoes oxidative coupling to form the disulfide bridge. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like acetonitrile or ethanol.

Industrial Production Methods: Industrial production of 2,2’-Dithiodimethylenedipyrazine may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dithiodimethylenedipyrazine can undergo various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiol derivatives.

    Substitution: The pyrazine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4).

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with antioxidant properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,2’-Dithiodimethylenedipyrazine involves its interaction with biological molecules through its disulfide bridge. This interaction can lead to the disruption of disulfide bonds in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular properties of 2,2'-Dithiodimethylenedipyrazine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity
2,2'-Dithiodimethylenedipyrazine C₆H₆N₄S₂ 198.28 Disulfide bridge, pyrazine rings Redox-responsive materials, drug delivery
2-Ethyl-3,6-Dimethylpyrazine C₈H₁₂N₂ 136.20 Ethyl and methyl substituents Flavoring agent, fragrance industry
2,5-Dimethylpyrazine C₆H₈N₂ 108.14 Methyl groups at 2,5-positions Food additive, intermediate in synthesis
(R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine C₁₀H₂₀N₂O₂ 200.28 Ethoxy, isopropyl groups, dihydro backbone Chiral ligands in asymmetric catalysis
2-(1,1-Difluoroethyl)pyrazine C₆H₆F₂N₂ 144.12 Difluoroethyl substituent Fluorinated building block for drug design
Perindopril Diketopiperazine C₁₉H₃₀N₂O₄ 350.45 Diketopiperazine ring fused with pyrazine Antihypertensive drug metabolite

Reactivity and Functional Differences

  • Disulfide Dynamics : The –S–S– bond in 2,2'-Dithiodimethylenedipyrazine allows reversible cleavage under reducing conditions (e.g., with thiols), enabling applications in stimuli-responsive materials. This contrasts with alkyl-substituted pyrazines (e.g., 2,5-Dimethylpyrazine), which exhibit inertness toward redox reactions .
  • Electron-Withdrawing Effects : Fluorinated derivatives like 2-(1,1-Difluoroethyl)pyrazine show enhanced electrophilicity due to fluorine’s electron-withdrawing nature, making them reactive in nucleophilic substitutions. This contrasts with the electron-donating methyl/ethyl groups in simpler pyrazines .
  • Chiral Utility: (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine’s stereogenic center enables its use in asymmetric synthesis, a feature absent in non-chiral analogs like 2-Ethyl-3,6-Dimethylpyrazine .

Pharmacological and Industrial Relevance

  • Biological Activity : Nitroimidazopyrazine derivatives (e.g., antiplasmodial compounds in Table 1 of ) highlight the role of nitro groups in bioactivity. The disulfide in 2,2'-Dithiodimethylenedipyrazine may confer unique pharmacokinetics, such as improved cell membrane permeability via thiol-mediated uptake .
  • Material Science : Maleimide-functionalized poly-p-xylylenes () utilize thiol-reactive groups for surface modifications, paralleling the disulfide’s utility in polymer crosslinking .

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